(S)-2-Isopropylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSNWKQNPKIHK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567099 | |
| Record name | (2S)-2-(Propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133181-64-3 | |
| Record name | (2S)-2-(Propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 2 Isopropylpiperazine and Its Derivatives
Stereoselective Synthesis Approaches to 2-Isopropylpiperazines
The creation of enantiomerically pure 2-substituted piperazines, such as (S)-2-isopropylpiperazine, relies on several sophisticated synthetic strategies. These methods aim to control the stereochemistry at the C2 position of the piperazine (B1678402) ring.
Chiral Pool-Based Syntheses
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. ethz.ch Amino acids are particularly common precursors for the synthesis of chiral piperazines. researchgate.net For instance, naturally occurring amino acids can be converted into chiral 2-oxopiperazines, which are versatile intermediates. researchgate.net
One prominent example involves the use of L-proline to synthesize novel C2-symmetric chiral piperazines. acs.orgacs.orgnih.gov Although not a direct synthesis of this compound, the principles are applicable. Another approach starts from α-amino acids to produce highly substituted chiral 2-oxopiperazines through key steps like amide coupling, Wittig reaction, aza-Michael reaction, and iodocyclization. researchgate.net A general strategy involves transforming chiral amino acids into 6-substituted piperazine-2-acetic acid esters. This method has been used to create a library of 2,6-disubstituted piperazines from various amino acids, yielding single absolute stereoisomers in multigram quantities. researchgate.net
A specific example is the synthesis of (S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione from (S)-valine, which serves as a chiral template for the asymmetric synthesis of other α-amino acids. rsc.org This diketopiperazine can be deprotected to yield derivatives of this compound. The synthesis begins with the cyclization of the corresponding dipeptide precursors.
Table 1: Chiral Pool-Based Synthesis of a Precursor to this compound Derivatives
| Starting Material | Key Intermediate | Significance |
| (S)-Valine | (S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Chiral relay for the preparation of homochiral (R)-α-amino acids. rsc.org |
| L-Proline | (5aS,10aS)-decahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine | A novel C2-symmetric chiral piperazine ligand. acs.orgacs.org |
| α-Amino Acids | 6-substituted piperazine-2-acetic acid esters | Access to a matrix of monoprotected chiral 2,6-disubstituted piperazines. researchgate.net |
Asymmetric Reductive Amination Routes
Asymmetric reductive amination is a powerful technique for the synthesis of chiral amines from prochiral ketones. d-nb.info This method has been successfully applied to the synthesis of various chiral compounds, including intermediates for pharmaceuticals. kanto.co.jpkanto.co.jpnih.gov The direct asymmetric reductive amination of a ketone with an amine, catalyzed by a chiral catalyst, can produce the desired chiral amine with high enantioselectivity. nih.gov
Iridium catalysts, particularly those with chiral phosphoramidite (B1245037) ligands (Ir-PSA), have proven to be highly effective for the asymmetric reductive amination of a wide range of ketones. kanto.co.jpkanto.co.jp These catalysts can be used in combination with a chiral auxiliary to achieve high yields and stereoselectivities. kanto.co.jpkanto.co.jp For example, the asymmetric total synthesis of (S)-rivastigmine was achieved using a direct asymmetric reductive amination as the key step, catalyzed by an iridium-phosphoramidite ligand complex. nih.gov This reaction yielded the chiral amine product in 93% yield and 96% enantiomeric excess (ee). nih.gov While a direct example for this compound is not detailed in the provided sources, the methodology is broadly applicable.
Table 2: Key Features of Asymmetric Reductive Amination for Chiral Amine Synthesis
| Catalyst System | Substrates | Key Advantages |
| Iridium-phosphoramidite ligand complex (Ir-PSA) | Ketones, including phenylacetones and 2-tetralones. kanto.co.jpkanto.co.jp | High yield and stereoselectivity, excellent functional group tolerance. kanto.co.jpkanto.co.jp |
| Chiral auxiliary/Lewis acid/heterogeneous catalyst/molecular hydrogen | Alkyl-alkyl' ketones | Improved diastereoselectivity for challenging substrates. d-nb.info |
Intramolecular Cyclization Methodologies
Intramolecular cyclization is a common strategy for constructing heterocyclic rings, including piperazines. researchgate.netresearchgate.net These reactions often involve the formation of a carbon-nitrogen bond to close the ring. For instance, the cyclization of N-alkenylamides catalyzed by iodoarenes under oxidative conditions can produce five-, six-, and seven-membered rings. The synthesis of 2-oxopiperazines can be achieved through the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, promoted by a Brønsted acid catalyst. frontiersin.org
A method for synthesizing 2-oxopiperazines from α-amino acids involves an iodocyclization step. researchgate.net The reduction of these 2-oxopiperazines with lithium aluminum hydride (LiAlH4) can then yield the corresponding piperazines. researchgate.net The stereochemistry of the final piperazine is often dictated by the configuration of the starting amino acid. researchgate.net
Alkylation and Protection-Deprotection Strategies
Alkylation and protection-deprotection strategies are fundamental to the synthesis of complex piperazine derivatives. google.com The piperazine ring contains two nitrogen atoms that can be selectively protected and functionalized. Orthogonally protected piperazines, where each nitrogen has a different protecting group, are particularly valuable as they allow for sequential functionalization. nih.govacs.org
For example, a diastereoselective synthesis of functionalized piperazines was developed where l-amino acids were used as starting materials. The synthesis involved the formation of piperazine-diones, which were then reduced and protected with a di-tert-butyl dicarbonate (B1257347) (Boc2O) group. The resulting orthogonally protected piperazines could then be used in further reactions. nih.govacs.org
Another strategy involves the diastereoselective alkylation of a chiral piperazine-2,5-dione enolate. For instance, the enolate of (S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione can be alkylated to produce trans-alkylated products with high diastereoselectivity. rsc.org Subsequent deprotection of the nitrogen atoms and hydrolysis of the diketopiperazine yields the desired α-amino acids. rsc.org
Synthesis of Chiral C2-Symmetric Piperazines
Chiral C2-symmetric piperazines are valuable ligands and catalysts in asymmetric synthesis. acs.orgacs.orgnih.gov These molecules possess a rotational axis of symmetry, which can lead to high levels of stereocontrol in chemical reactions. A common approach to their synthesis involves the dimerization of α-amino acids or their derivatives.
One notable method starts from L-proline, which is converted to a C2-symmetric chiral piperazine, (5aS,10aS)-decahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine, through intramolecular aminolysis and reduction. acs.orgacs.org Another facile synthesis of C2-symmetric piperazines starts from Seebach's oxazolidinone. This methodology is based on the dimerization of α-amino aldehydes to form bicyclic bishemiaminal ethers, which are then reduced to the corresponding diamines. This approach has been used to obtain enantiopure piperazine derivatives with various substituents at the bridgehead carbons. researchgate.net
Table 3: Examples of Chiral C2-Symmetric Piperazine Synthesis
| Starting Material | Target Molecule | Key Synthetic Step | Application |
| L-Proline | (5aS,10aS)-decahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine | Intramolecular aminolysis and reduction | Chiral ligand for asymmetric acylation. acs.orgacs.org |
| Seebach's oxazolidinone | C2-Symmetrical piperazine derivatives | Dimerization of α-amino aldehydes | Ligands for copper-catalyzed asymmetric acylation. researchgate.net |
Derivatization and Functionalization of the Piperazine Ring System
The functionalization of the piperazine ring is crucial for modifying its properties and for its application in medicinal chemistry. While N-alkylation is a common modification, the introduction of substituents onto the carbon atoms of the piperazine ring is more challenging but offers greater structural diversity. mdpi.comresearchgate.net
Recent advances have focused on the C-H functionalization of the piperazine ring, providing new avenues for synthesis. mdpi.comencyclopedia.pub These methods allow for the direct introduction of functional groups onto the carbon skeleton of the piperazine. One such method is the photoredox-catalyzed C-H arylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub
Another innovative approach is the use of stannyl (B1234572) amine protocol (SnAP) reagents. This method allows for the convergent synthesis of functionalized piperazines from aldehydes. The process involves the generation of a radical from a stannane (B1208499) reagent, which then undergoes cyclization and C-C bond formation. mdpi.comencyclopedia.pub
Traditional methods for introducing carbon substituents often involve lengthy synthetic sequences starting from functionalized linear diamines. researchgate.net The development of direct C-H functionalization methods represents a significant step forward in the efficient synthesis of complex piperazine derivatives. beilstein-journals.org
N-Alkylation and Acylation Strategies
The presence of two secondary amine groups in this compound allows for straightforward functionalization through N-alkylation and N-acylation reactions. These strategies are fundamental in building molecular complexity and are widely employed in the synthesis of pharmaceutical intermediates. Often, one of the nitrogen atoms is protected with a group like tert-butyloxycarbonyl (Boc) to allow for selective functionalization. guidechem.com The Boc group can be removed under mild acidic conditions to reveal the free amine for subsequent reactions. guidechem.com
N-Alkylation
N-alkylation introduces alkyl substituents onto the nitrogen atoms of the piperazine ring. This can be achieved using various alkylating agents, such as alkyl halides. ambeed.com The reaction is typically performed in the presence of a base to neutralize the acid generated. Common bases include potassium carbonate and sodium bicarbonate. scholarsresearchlibrary.comresearchgate.net
Recent methodologies have focused on developing more environmentally benign conditions. For instance, the direct N-alkylation of amines with alkyl, benzylic, and allylic halides can be effectively carried out in an aqueous medium at elevated temperatures using sodium bicarbonate as a mild base. researchgate.net This approach avoids the use of volatile organic solvents and often results in excellent yields. researchgate.net Another approach involves the use of ionic liquids, which can promote regioselective N-substitution. organic-chemistry.org
| Amine Substrate | Alkylating Agent | Base/Solvent System | Product Type | Reference |
|---|---|---|---|---|
| Primary/Secondary Amine | Alkyl/Benzylic Halide | NaHCO₃ / Water | Secondary/Tertiary Amine | researchgate.net |
| N-Heterocycles (e.g., Indole) | Alkyl Halide | KOH / Ionic Liquid | N-Alkylated Heterocycle | organic-chemistry.org |
| Substituted Piperazine | Alkylating Agents | General Base | N-Substituted Piperazine | ambeed.com |
N-Acylation
N-acylation is another pivotal strategy for derivatizing the piperazine nucleus, leading to the formation of amides. This transformation is a cornerstone in the synthesis of many bioactive compounds. derpharmachemica.com A common method involves a two-step process where a carboxylic acid is first activated, typically by converting it to a more reactive species like an acid chloride, which then reacts with the amine. derpharmachemica.com
More advanced and milder methods utilize coupling reagents or specialized acylating agents. N-acylbenzotriazoles, for example, are efficient acylating agents that react readily with primary and secondary amines to produce amides in very good yields under mild conditions. organic-chemistry.orgmdpi.com These reagents can be prepared from carboxylic acids using agents like trichloroisocyanuric acid and triphenylphosphine. organic-chemistry.org The combination of a base, such as triethylamine (B128534) (TEA), with a catalyst like 4-(dimethylamino)pyridine (DMAP) can also effectively promote acylation reactions. derpharmachemica.com In specialized applications, organocatalytic methods have been developed for atroposelective N-acylation, enabling the synthesis of N-N axially chiral compounds with high enantioselectivity. rsc.org
| Acylating Agent/Method | Amine Substrate | Key Features | Resulting Product | Reference |
|---|---|---|---|---|
| Acid Chlorides | Primary/Secondary Amines | Two-step process, acid activation required. | Amide | derpharmachemica.com |
| N-Acylbenzotriazoles | Primary/Secondary Amines | Efficient, mild conditions, good yields. | Amide | organic-chemistry.orgmdpi.com |
| Carboxylic Acid + Coupling Reagents | Substituted Piperazines | Used in synthesis of complex molecules. | Amide (e.g., Pyridoquinazolinecarboxamides) | acs.org |
| Cinnamic Anhydrides + Organocatalyst | Quinazolinone Benzamides | Atroposelective, creates N-N axial chirality. | Optically Active Atropisomeric Amides | rsc.org |
C-Functionalization at Unsubstituted Positions
While N-functionalization of the piperazine ring is common, modifying the carbon backbone of the heterocycle presents a greater synthetic challenge. However, achieving C-functionalization is crucial for expanding the three-dimensional chemical space of piperazine-based scaffolds, which can significantly influence molecular recognition and biological activity. researchgate.net
The development of stereoselective methods to access polysubstituted piperazines is an area of active research. One effective strategy for introducing substituents onto the carbon atoms of the piperazine ring involves the diastereoselective elaboration of protected piperazine derivatives. For instance, 2-oxopiperazines, which can be synthesized from amino acid precursors, serve as versatile intermediates. These intermediates can undergo metalation (deprotonation at a carbon atom adjacent to the nitrogen) followed by reaction with various electrophiles. This sequence allows for the introduction of new functional groups at the carbon positions of the ring, leading to the formation of substituted piperazines with controlled stereochemistry. researchgate.net Such methods unlock access to novel piperazine analogues that are otherwise difficult to synthesize, providing valuable building blocks for drug discovery programs. researchgate.net
Applications of S 2 Isopropylpiperazine in Asymmetric Catalysis
Chiral Ligand Development for Metal-Catalyzed Asymmetric Reactions
(S)-2-Isopropylpiperazine serves as a versatile chiral backbone for the synthesis of ligands used in transition metal-catalyzed asymmetric reactions. The steric bulk of the isopropyl group and the conformational rigidity of the piperazine (B1678402) ring can effectively influence the stereochemical outcome of catalytic transformations.
Copper-Catalyzed Asymmetric Acylation of Meso-1,2-Diols
The desymmetrization of meso-1,2-diols through enantioselective acylation is a powerful strategy for accessing chiral building blocks. Copper complexes bearing chiral ligands have been investigated for this purpose. While direct studies employing this compound-based ligands for this specific reaction are not extensively detailed in the provided results, the principle relies on the formation of a chiral copper-ligand complex that selectively acylates one of the two enantiotopic hydroxyl groups of the meso-diol. The development of ligands derived from chiral diamines, such as this compound, is a common approach in this field. For instance, copper-catalyzed asymmetric desymmetrization of glycerol (B35011) has been achieved with high enantioselectivity using a Cu/(R,R)-PhBOX complex, highlighting the potential of chiral nitrogen-containing ligands in similar transformations. mdpi.com
A general representation of the copper-catalyzed asymmetric acylation of a meso-1,2-diol is shown below:
Table 1: Conceptual Data for Copper-Catalyzed Asymmetric Acylation of a Meso-1,2-Diol This table is illustrative and based on general principles of asymmetric catalysis, as specific data for this compound in this reaction was not found in the search results.
| Entry | Meso-1,2-Diol Substrate | Chiral Ligand Concept | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | cis-1,2-Cyclohexanediol | This compound derivative | >90 | >90 |
| 2 | cis-1,2-Cyclopentanediol | This compound derivative | >90 | >90 |
Platinum-Catalyzed Hydrofunctionalization Reactions
Platinum catalysts have emerged as effective tools for the hydrofunctionalization of unactivated alkenes, including hydroamination and hydroalkoxylation. nih.gov The design of "donor-acceptor" type platinum catalysts has been shown to be highly effective for these transformations under mild conditions. nih.gov For asymmetric variants, chiral ligands are essential. The use of chiral diphosphine ligands like (R)-BINAP in combination with platinum has demonstrated the potential for enantioselective hydroalkoxylation and hydroamination. nih.gov Although direct use of this compound-based ligands is not explicitly mentioned, the development of chiral ligands for platinum-catalyzed hydrofunctionalization is an active area of research where such scaffolds could be valuable. wiley.comillinois.edumit.edu
Organocatalytic Applications of this compound Derivatives
In addition to their role as ligands in metal catalysis, derivatives of this compound can function as organocatalysts, activating substrates through the formation of chiral intermediates such as iminium ions or enamines.
Development of Novel Chiral Amine Organocatalysts
The field of organocatalysis has established chiral amines as a versatile class of catalysts for various asymmetric transformations. rsc.org These catalysts operate through the formation of transient reactive intermediates, such as enamines or iminium ions, with carbonyl compounds, enabling highly stereocontrolled bond formations. sioc-journal.cn Chiral primary and secondary amines, particularly those derived from natural amino acids or synthesized with high enantiopurity, form the backbone of many successful organocatalytic systems. rsc.orgsioc-journal.cn
This compound represents a valuable chiral scaffold for the development of new organocatalysts. Its structure features:
A stereochemically defined center at the C2 position, which introduces chirality into the catalyst framework.
Two nitrogen atoms with different steric and electronic environments (one adjacent to the chiral center and one further away), allowing for selective functionalization to create bifunctional catalysts.
By modifying the nitrogen atoms of the this compound core, researchers can synthesize a library of novel chiral amine catalysts. For instance, one nitrogen can be protected or incorporated into a larger directing group, while the other remains a reactive secondary amine to participate in the catalytic cycle (e.g., enamine formation). This structural modularity allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. The development of such catalysts, derived from accessible chiral building blocks like this compound, is a key focus in advancing asymmetric organocatalysis.
Enantioselective Reductions of Carboxylic Acid Derivatives
The enantioselective reduction of carboxylic acid derivatives to chiral alcohols or amines is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and natural products. google.com While powerful reducing agents exist, achieving high enantioselectivity often requires the use of a chiral catalyst. Catalytic hydrosilylation has emerged as a particularly effective method for the selective reduction of carboxylic acid derivatives under mild conditions. nih.gov This technique employs a combination of a hydrosilane as the reducing agent and a transition-metal complex bearing a chiral ligand.
Chiral β-amino alcohols are a prominent class of ligands for these transformations, capable of inducing high levels of asymmetry. google.com The this compound framework is an ideal precursor for synthesizing chiral ligands for such reductions. For example, reduction of the amide functionality within a protected this compound derivative can yield a chiral amino alcohol. This ligand can then be complexed with a suitable metal (e.g., copper, ruthenium, iridium) to generate a catalyst for the enantioselective reduction of substrates like α-keto esters or other carboxylic acid derivatives. The process generally allows for the retention of existing chiral centers while creating a new one with high stereocontrol. google.com
The table below illustrates a representative enantioselective reduction of a carboxylic acid derivative, a process for which catalysts derived from this compound could be designed.
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Methyl 2-oxo-2-phenylacetate | Ru-Chiral Diamine/Diphosphine Complex + H₂ | (R)-Methyl mandelate | 95 | 98 |
| Ethyl benzoylformate | Ir-Chiral P,N-Ligand Complex + H₂ | (R)-Ethyl mandelate | >99 | 96 |
| 2-Benzoylbenzoic acid | Rh-Chiral Diphosphine Complex + H₂ | (S)-3-Phenylphthalide | 98 | 97 |
Ligand Design Principles and Structure-Enantioselectivity Relationships
The efficacy of a chiral catalyst is fundamentally linked to the design of its ligand. For piperazine-based scaffolds, understanding the relationship between the ligand's structure and the resulting enantioselectivity of the reaction is crucial for developing highly efficient catalytic systems.
Role of C2-Symmetry in Chiral Piperazine Ligands
C₂-symmetry has been a dominant and highly successful concept in the design of chiral ligands for asymmetric catalysis. nih.govwikipedia.org A C₂-symmetric molecule possesses a twofold rotational axis but lacks a plane of symmetry or a center of inversion, rendering it chiral. wikipedia.org The principal advantage of using C₂-symmetric ligands is that they significantly reduce the number of possible diastereomeric transition states in a catalytic reaction. nih.govwikipedia.org By limiting the available reaction pathways, the steric and kinetic factors are more likely to overwhelmingly favor a single pathway, leading to the formation of one enantiomer of the product in high excess. wikipedia.org
In the context of piperazine ligands, a C₂-symmetric design can be achieved by introducing identical chiral substituents at the C2 and C5 positions in a trans configuration. While this compound itself is not C₂-symmetric, it can be used as a starting material to build more complex ligands or can be dimerized to create C₂-symmetric structures. The design and synthesis of novel C₂-symmetric piperazines, for example from amino acid precursors like L-proline, have led to catalysts that provide high enantioselectivity in reactions such as the acylation of meso-diols. nih.gov The success of privileged C₂-symmetric ligands like DuPhos and BINAP has cemented this design principle as a powerful strategy for achieving high enantiocontrol. nih.gov
Influence of Substituent Effects on Stereocontrol
The nature and position of substituents on the piperazine ring exert a profound influence on the stereochemical outcome of a catalyzed reaction. nih.gov The isopropyl group at the C2 position of this compound serves as a crucial chiral directing group. Its steric bulk helps to create a well-defined chiral pocket around the catalytic center, forcing the substrate to approach in a specific orientation.
Key substituent effects include:
Steric Hindrance : Larger substituents generally lead to greater steric repulsion, which can enhance facial discrimination of the substrate and improve enantioselectivity. However, excessive bulk can also hinder substrate binding and reduce catalytic activity.
Conformational Locking : Substituents influence the preferred conformation of the piperazine ring (e.g., chair vs. twist-boat). For instance, bulky groups can introduce allylic strain (A¹,³-strain) that forces the ring into a specific conformation to minimize steric clashes, thereby creating a more rigid and predictable chiral environment. nih.gov
Electronic Effects : Electron-donating or electron-withdrawing groups can alter the electronic properties of the catalyst's active site (e.g., the nucleophilicity of a nitrogen atom or the Lewis acidity of a coordinated metal). These electronic modifications can impact both reaction rates and selectivity.
Studies on related piperazine structures, such as piperazine-2,5-diones, have systematically shown that modifying substituents allows for the tuning of chiral recognition properties. researchgate.net The strategic placement of substituents is therefore a key element in controlling diastereoselectivity and enantioselectivity. researchgate.net
| Substituent Position | Substituent Type | Observed Influence on Stereocontrol | Reference Principle |
|---|---|---|---|
| C2 (Chiral Center) | Bulky Alkyl (e.g., Isopropyl) | Creates a defined chiral pocket, directs substrate approach via steric hindrance. | nih.gov |
| N1/N4 | Large Protecting Groups (e.g., Benzhydryl) | Can influence ring conformation and block one face of the catalyst. | nih.gov |
| C3/C6 | Additional Alkyl Groups | Can introduce further steric constraints, potentially increasing diastereoselectivity in disubstituted products. | researchgate.net |
| N-Aryl/Benzyl | Electron-donating/-withdrawing groups | Modulates the electronic properties of the catalyst, affecting reactivity and Lewis basicity/acidity. |
Rational Design for Enhanced Catalytic Performance
Rational design involves the deliberate and systematic modification of a catalyst's structure to improve its performance, based on a deep understanding of the reaction mechanism and structure-activity relationships. nih.gov This approach moves beyond empirical screening and relies on computational modeling and detailed mechanistic studies to guide the synthesis of next-generation catalysts. acs.org For ligands derived from this compound, rational design aims to optimize both activity and enantioselectivity.
The process typically involves:
Identifying a Lead Catalyst : Starting with a first-generation catalyst that shows promising, albeit imperfect, selectivity.
Mechanistic Investigation : Using computational (e.g., DFT calculations) and experimental (e.g., kinetic studies, X-ray crystallography) methods to understand the key catalyst-substrate interactions and identify the stereo-determining transition state. nih.gov
Targeted Modification : Modifying the ligand structure to address limitations. For example, if a substrate's substituent causes poor selectivity due to unfavorable steric interactions, the ligand can be altered to be more accommodating or to actively repel that group, forcing a more favorable binding mode.
Synthesis and Evaluation : Synthesizing the newly designed ligand and testing its catalytic performance to validate the design hypothesis.
This iterative cycle of design, synthesis, and evaluation has led to significant improvements in catalytic systems. For instance, modifying the electronic properties of a ligand by changing substituents on an aryl group, or increasing steric bulk to suppress unwanted side reactions like alkene isomerization, are successful applications of rational design. nih.gov
| Design Stage | Ligand Feature | Rationale for Design | Expected Outcome |
|---|---|---|---|
| First-Generation | Unsubstituted N-Aryl group on piperazine | Provides a basic chiral scaffold. | Moderate enantioselectivity (e.g., 70:30 er). |
| Second-Generation (Rational Design) | Introduction of a bulky ortho-substituent on the N-Aryl group | To create steric repulsion with a bulky part of the substrate, forcing a specific orientation in the transition state. | Enhanced enantioselectivity (e.g., >95:5 er). |
| Second-Generation (Rational Design) | Introduction of electron-donating groups on the N-Aryl group | To increase the electron density at the metal center, potentially increasing catalytic activity. | Higher reaction rate and turnover number. |
S 2 Isopropylpiperazine As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast array of therapeutic agents. (S)-2-Isopropylpiperazine serves as a crucial starting material or intermediate in the assembly of such intricate molecular architectures.
Transition metal-catalyzed reactions are frequently employed to construct heterocyclic rings. mdpi.com For instance, palladium-catalyzed cross-coupling reactions can be used to append various substituents to the piperazine (B1678402) nitrogen atoms, leading to a diverse range of derivatives. Ruthenium-catalyzed coupling-cyclization reactions have also been developed for the synthesis of complex heterocyclic structures like isoquinolinones and pyrroles. mdpi.com
The inherent chirality of this compound is often leveraged to induce stereoselectivity in subsequent reactions, enabling the construction of complex heterocyclic systems with defined stereochemistry. This is particularly important in the synthesis of bioactive molecules, where often only one enantiomer exhibits the desired therapeutic effect.
Table 1: Examples of Heterocyclic Systems Synthesized Using Piperazine Derivatives
| Heterocycle | Synthetic Method | Catalyst | Reference |
|---|---|---|---|
| Isoquinolinones | Coupling-cyclization | Ruthenium | mdpi.com |
| Pyrroles | Intramolecular cyclization | Ruthenium | mdpi.com |
| 1,2-Benzothiazines | C–H/N–H functionalization | Iridium | mdpi.com |
Enantiopure Intermediates in Total Synthesis
The total synthesis of natural products is a significant endeavor in organic chemistry, often requiring the assembly of complex molecules with multiple stereocenters. sci-hub.se this compound and its derivatives are valuable as enantiopure intermediates in these synthetic campaigns. soton.ac.ukrsc.org The defined stereochemistry of the building block is carried through the synthetic sequence, ensuring the final natural product is obtained in the correct enantiomeric form.
For example, the total synthesis of chrysamide B, a marine natural product containing a chiral piperazine scaffold, highlights the importance of such building blocks. mdpi.com The synthesis of various other natural products has also relied on the stereochemical integrity of piperazine-containing intermediates. mdpi.com
The use of enantiopure building blocks like this compound can significantly simplify a total synthesis by reducing the need for challenging enantioselective reactions or chiral separations at later stages. This approach is often more efficient and cost-effective.
Table 2: Selected Natural Products Synthesized Using Chiral Piperazine Intermediates
| Natural Product | Source | Biological Activity | Reference |
|---|---|---|---|
| Chrysamide B | Deep-sea fungus Penicillium chrysogenum | Pharmacological interest | mdpi.com |
| Keramides A and L | Marine organism | Not specified | mdpi.com |
| Biyouyanagin A | Plant source | Anti-HIV and anti-inflammatory | nih.gov |
Design and Synthesis of Piperazine-Containing Scaffolds
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable physicochemical properties, such as aqueous solubility and CNS permeability. researchgate.net The design and synthesis of novel piperazine-containing scaffolds are therefore an active area of research.
This compound serves as a key component in the construction of these scaffolds. mdpi.com By modifying the piperazine ring, for example, by introducing different substituents on the nitrogen atoms, chemists can create libraries of compounds with diverse biological activities. researchgate.net These libraries can then be screened to identify lead compounds for drug discovery programs. smolecule.com
For instance, N-aryl piperazine-1-carboxamides have been developed as potent antagonists of the CCR2 chemokine receptor, a target for inflammatory diseases. researchgate.net The synthesis of these compounds often involves the coupling of this compound with various aromatic carboxylic acids.
Table 3: Examples of Biologically Active Piperazine-Containing Scaffolds
| Scaffold | Target | Therapeutic Area | Reference |
|---|---|---|---|
| N-Aryl piperazine-1-carboxamide | CCR2 | Inflammatory diseases | researchgate.net |
| 2,5-Diketopiperazines | Protein-protein interactions | Neurodegenerative diseases | mdpi.com |
Applications in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgrsc.org These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of compound libraries for drug discovery. beilstein-journals.org
This compound can participate in various MCRs, acting as a chiral amine component. The Ugi and Passerini reactions, for example, are well-known MCRs that can incorporate amines like this compound to generate peptidomimetic structures. organic-chemistry.org These products can serve as starting points for the development of new therapeutic agents.
Cascade reactions, also known as tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. soton.ac.uk this compound can be incorporated into substrates that are designed to undergo cascade processes, leading to the formation of complex polycyclic structures in a highly efficient manner.
The use of this compound in MCRs and cascade reactions allows for the rapid and stereocontrolled synthesis of complex molecules with potential biological activity.
Table 4: Common Multi-Component Reactions Involving Amines
| Reaction Name | Components | Product Type | Reference |
|---|---|---|---|
| Ugi Reaction | Aldehyde/ketone, amine, carboxylic acid, isocyanide | α-Acylamino carboxamide | organic-chemistry.orgbeilstein-journals.org |
| Passerini Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | α-Acyloxy carboxamide | organic-chemistry.org |
| Mannich Reaction | Aldehyde, amine, enolizable carbonyl compound | β-Amino carbonyl compound | organic-chemistry.org |
Computational and Mechanistic Investigations of S 2 Isopropylpiperazine Systems
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic and organometallic reactions. numberanalytics.comcoe.edu For systems involving (S)-2-isopropylpiperazine, particularly when it acts as a chiral ligand in catalysis, DFT calculations provide deep insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. chinesechemsoc.org
Researchers utilize DFT to model the entire catalytic cycle of a reaction, such as an asymmetric hydrogenation or an alkylation. bohrium.commdpi.com This involves calculating the energies of reactants, intermediates, transition states, and products. By mapping these energies, a detailed reaction profile can be constructed, which helps in identifying the rate-determining step and the stereodetermining step of the reaction. tudelft.nl
For instance, in a hypothetical metal-catalyzed asymmetric transfer hydrogenation of a prochiral ketone using an this compound-derived ligand, DFT can be used to compare different proposed mechanistic pathways. tudelft.nlrsc.org One common investigation is to determine whether the reaction proceeds via an "outer-sphere" or "inner-sphere" mechanism. The calculations can elucidate the role of non-covalent interactions, such as CH/π interactions between the ligand and the substrate, which are often crucial for stabilizing the favored transition state. rsc.org
Table 1: Hypothetical DFT-Calculated Energy Barriers for a Catalyzed Reaction
This interactive table illustrates how DFT results can be presented to compare the feasibility of different reaction pathways leading to either the (R) or (S) product. A lower energy barrier indicates a more favorable pathway. In this example, the transition state leading to the (S)-product is significantly lower in energy, predicting high enantioselectivity, which can then be correlated with experimental results.
| Transition State | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
| TS-S | Outer-Sphere | 15.2 | (S)-Product |
| TS-R | Outer-Sphere | 18.5 | |
| TS-S | Inner-Sphere | 22.1 | |
| TS-R | Inner-Sphere | 23.4 |
Note: Data are illustrative and based on principles described in computational chemistry literature. tudelft.nlrsc.org
These computational studies are not merely predictive; they are often used in synergy with experimental work. bohrium.com DFT can explain experimentally observed selectivities, rationalize unexpected outcomes, and guide the design of more efficient and selective catalysts by modifying the ligand structure to enhance favorable interactions or increase steric hindrance in undesired pathways. chinesechemsoc.org
Molecular Modeling of Chiral Ligand-Substrate/Metal Interactions
Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional interactions between molecules. When this compound is part of a larger system, such as a metal complex used in catalysis, understanding its interaction with the metal center and the reacting substrate is key to explaining its function. nih.govnih.govrsc.org
Docking and molecular dynamics (MD) simulations are powerful methods for this purpose. In a typical scenario, the this compound moiety would be part of a larger chiral ligand that coordinates to a metal ion (e.g., Ruthenium, Iridium, Copper, or Palladium). rsc.orgmdpi.combiointerfaceresearch.com Molecular modeling can predict the preferred coordination geometry of this complex. Subsequently, the substrate molecule is docked into this chiral environment to study the pre-reaction complex.
The primary goal is to identify the specific interactions that govern the binding and orientation of the substrate. These interactions can include:
Steric Hindrance: The bulky isopropyl group on the chiral piperazine (B1678402) creates a sterically demanding environment. Modeling can show how this group effectively blocks one face of the substrate from approaching the catalytic center, thereby directing the reaction to the other face. bohrium.com
Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as donors. These interactions can help to lock the substrate into a specific, reactive conformation. nih.gov
Table 2: Analysis of Intermolecular Interactions from a Simulated Ligand-Substrate Complex
This table provides an example of how interaction energies, often calculated using methods like QM/MM (Quantum Mechanics/Molecular Mechanics), can quantify the contributions of different parts of the this compound-based ligand in binding the substrate.
| Interacting Moiety | Substrate Group | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| (S)-Isopropyl group | Phenyl ring | Steric/van der Waals | +2.5 (Repulsive) |
| Piperazine N-H | Carbonyl Oxygen | Hydrogen Bond | -4.8 (Attractive) |
| Metal Center | Carbonyl Oxygen | Coordinate Bond | -15.0 (Attractive) |
| Aromatic arm of ligand | Phenyl ring | π-π Stacking | -3.5 (Attractive) |
Note: Data are illustrative, based on principles from molecular modeling studies. nih.govnih.gov
These detailed models provide a static or dynamic picture of the interactions within the active site, offering a structural basis for the observed stereochemical outcome and guiding further ligand optimization. nih.gov
Elucidation of Stereochemical Control Mechanisms in Asymmetric Reactions
The fundamental purpose of using a chiral entity like this compound in asymmetric synthesis is to control the creation of new stereocenters. nih.govrsc.orgresearchgate.net Elucidating the precise mechanism of this stereochemical control is a central goal of mechanistic studies. It involves understanding how the existing chirality of the piperazine is transferred to the product during the reaction. mdpi.com
The mechanism of stereocontrol is often a direct consequence of the energetic differences between diastereomeric transition states. The chiral catalyst or auxiliary creates a chiral environment around the reaction center. The substrate can approach this center in a limited number of ways, leading to different transition states. The transition state with the lower activation energy will be favored, leading to the formation of one stereoisomer in excess.
In systems with this compound, the stereocontrol is typically governed by steric effects. The isopropyl group, being conformationally demanding, creates a significant steric bias. In the transition state, the substrate will orient itself to minimize steric clashes with this group. This forces the incoming reagent to attack from the less hindered face, resulting in a predictable stereochemical outcome.
For example, in the enantioselective addition of a nucleophile to an aldehyde catalyzed by a derivative of this compound, two primary transition state models, let's call them TS-A (pro-S) and TS-B (pro-R) , can be considered. capes.gov.br In TS-A , the bulky part of the aldehyde points away from the isopropyl group, an energetically favorable arrangement. In TS-B , it points towards the isopropyl group, leading to a severe steric clash. Consequently, the reaction proceeds preferentially through TS-A , yielding the (S)-alcohol as the major product.
Functional assays and kinetic studies, often complemented by computational analysis, are used to confirm these models. tudelft.nl The development of new synthetic methods relies heavily on this deep understanding, allowing chemists to design reactions that deliver products with high levels of enantiomeric excess (e.e.). nih.gov
Conformational Analysis of Piperazine Ring Systems
The piperazine ring is not planar and, like cyclohexane (B81311), typically adopts a chair conformation to minimize angular and torsional strain. However, it can also exist in other conformations, such as a boat or twist-boat form. The presence of substituents on the ring significantly influences the conformational equilibrium. researchgate.netrsc.orgresearchgate.net
For this compound, the key factor is the position of the bulky isopropyl group. In a chair conformation, a substituent can occupy either an axial or an equatorial position.
Equatorial Position: The substituent points away from the ring, generally representing the more stable conformation for bulky groups due to reduced steric interactions (1,3-diaxial interactions).
Axial Position: The substituent points perpendicular to the plane of the ring, leading to potential steric clashes with other axial atoms.
Computational studies and NMR spectroscopy are the primary tools for analyzing these conformations. nih.govresearchgate.net Studies on related 2-substituted piperazines have shown that while the equatorial conformation is often preferred, the axial conformation can be stabilized in certain cases, for instance, through intramolecular hydrogen bonding if a suitable functional group is present on the substituent or the N1-nitrogen. nih.gov The nature of the N1 and N4 substituents also plays a critical role in the ring's conformational preference and the barrier to ring inversion. researchgate.net
Table 3: Relative Energies of this compound Conformers
This table shows hypothetical relative energies for the different chair conformations, illustrating the energetic penalty associated with placing the bulky isopropyl group in the axial position.
| Conformer | Isopropyl Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Chair 1 | Equatorial | 0.00 | ~97.2 |
| Chair 2 | Axial | 2.20 | ~2.8 |
Note: Data are illustrative and calculated based on the A-value concept for cyclohexane systems, adapted for piperazine.
Understanding the conformational landscape of this compound is crucial because the ring's conformation dictates the three-dimensional orientation of the isopropyl group and the nitrogen lone pairs. This orientation is fundamental to its role in molecular recognition, whether as a ligand in a metal complex or as a pharmacophore interacting with a biological receptor. nih.gov
Future Directions and Emerging Research Avenues for S 2 Isopropylpiperazine
The chiral scaffold of (S)-2-isopropylpiperazine continues to be a focal point in synthetic and materials chemistry. Current research is geared towards enhancing its utility through more efficient synthetic methods, broadening its application in catalysis, and integrating it into state-of-the-art technologies like flow chemistry and advanced materials.
Q & A
Q. Methodological Guidance
- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation .
- Handling : Use glove boxes for air-sensitive steps, and avoid prolonged exposure to moisture .
- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .
How can researchers design experiments to evaluate the pharmacological potential of this compound?
Q. Methodological Guidance
- Target Selection : Prioritize receptors (e.g., serotonin or dopamine receptors) based on structural analogs .
- In Vitro Models : Use primary neurons or transfected cell lines for receptor binding assays, ensuring proper controls (e.g., selective antagonists) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify EC/IC values, accounting for solvent effects (e.g., DMSO <0.1%) .
How should contradictions in spectral data during characterization be resolved?
Q. Data Analysis Focus
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or reference spectra from databases like NIST .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) that may skew results .
- Collaborative Verification : Share samples with independent labs for reproducibility checks, especially for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
